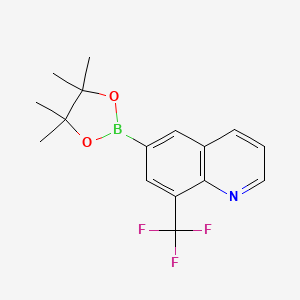

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC17960859

Molecular Formula: C16H17BF3NO2

Molecular Weight: 323.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17BF3NO2 |

|---|---|

| Molecular Weight | 323.1 g/mol |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)11-8-10-6-5-7-21-13(10)12(9-11)16(18,19)20/h5-9H,1-4H3 |

| Standard InChI Key | JTKBPPHPZCREHQ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C(F)(F)F)N=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a quinoline heterocycle—a fused benzene-pyridine system—modified at positions 6 and 8. The 6-position hosts a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronate ester that stabilizes the boron atom for use in Suzuki-Miyaura cross-coupling reactions . At the 8-position, the trifluoromethyl () group introduces strong electron-withdrawing effects, influencing electronic distribution and metabolic stability. The IUPAC name, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline, reflects these substituents systematically .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 323.1 g/mol | |

| CAS Number | 2235386-18-0 | |

| InChI Key | JTKBPPHPZCREHQ-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Properties

While experimental data on melting/boiling points and solubility are unavailable in the provided sources, the molecular structure suggests moderate polarity due to the and boronate ester groups. The canonical SMILES string confirms the spatial arrangement of substituents . Computational models predict a planar quinoline ring with orthogonal orientation of the boronate ester, minimizing steric hindrance.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely involves sequential functionalization of the quinoline core. A plausible route begins with 8-trifluoromethylquinoline, followed by palladium-catalyzed borylation at the 6-position using bis(pinacolato)diboron () under inert conditions. Alternative methods may employ halogenated intermediates (e.g., 6-bromo-8-trifluoromethylquinoline) subjected to Miyaura borylation. Challenges include regioselectivity control and purification of the boronate ester, which is sensitive to hydrolysis .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline halogenation | Not reported | |

| Borylation | Not reported |

Industrial Scalability

Current suppliers, including VulcanChem and Smolecule, offer the compound for research purposes, indicating gram-scale availability. Industrial production would require optimizing catalyst loading and minimizing boronate ester degradation during workup.

Applications in Pharmaceutical and Materials Science

Role in Medicinal Chemistry

Quinoline derivatives are renowned for antimalarial, anticancer, and antimicrobial activities. While direct studies on this compound are absent, structural analogs like chloroquine (7-chloro-4-aminoquinoline) demonstrate the scaffold’s pharmacological relevance. The group may enhance blood-brain barrier penetration and resistance to oxidative metabolism, traits valuable in CNS drug development.

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables participation in Suzuki reactions, forming carbon-carbon bonds with aryl halides. This reactivity is exploited in synthesizing biaryl structures prevalent in pharmaceuticals and organic materials . For example, coupling with 4-bromophenyl derivatives could yield novel kinase inhibitors.

| Partner | Product Class | Application |

|---|---|---|

| 4-Bromobenzamide | Biaryl amides | Enzyme inhibition |

| 2-Iodonaphthalene | Polycyclic aromatics | Organic LEDs |

Research Frontiers and Unexplored Avenues

Biological Activity Screening

No published data exist on this compound’s antimicrobial or cytotoxic properties. Comparative studies with 8-hydroxyquinoline (a chelating agent) and 2-methylquinoline (a solvent) could elucidate structure-activity relationships.

Material Science Applications

The planar quinoline core and electron-deficient group suggest utility in organic semiconductors or non-linear optical materials. Density functional theory (DFT) studies could predict charge-transport properties.

Synthetic Methodology Development

Innovative routes, such as photochemical borylation or flow chemistry approaches, might improve yield and selectivity. Real-time reaction monitoring via NMR or IR spectroscopy could optimize conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume